molecular formula C8H8ClNO4S B1521038 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid CAS No. 450368-37-3

2-Chloro-5-[(methylsulfonyl)amino]benzoic acid

Cat. No. B1521038
CAS RN: 450368-37-3
M. Wt: 249.67 g/mol
InChI Key: KUZKZRZCKQMYNB-UHFFFAOYSA-N
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Description

2-Chloro-5-[(methylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C8H7ClO4S . It is a member of the class of chlorobenzoic acids .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid consists of a benzene ring substituted with a chlorine atom, a methylsulfonyl group, and a carboxylic acid group . The InChI code for this compound is 1S/C8H7ClO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

2-Chloro-5-[(methylsulfonyl)amino]benzoic acid has a molecular weight of 234.66 g/mol . Its exact mass and monoisotopic mass are both 233.9753576 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its XLogP3 is 1.4 , which is a measure of its lipophilicity.

Scientific Research Applications

Pharmacology: Drug Development

2-Chloro-5-[(methylsulfonyl)amino]benzoic acid: is utilized in pharmacological research for the development of new therapeutic agents. Its molecular structure allows it to be a precursor in synthesizing compounds that may act as intermediates for drugs with potential anti-inflammatory and analgesic properties .

Material Science: Polymer Synthesis

In material science, this compound finds application in the synthesis of polymers. Its benzoic acid moiety can be incorporated into polymer chains to alter their physical properties, such as thermal stability and solubility, which is crucial for developing advanced materials .

Chemical Synthesis: Organic Intermediate

The compound serves as an organic intermediate in chemical synthesis. It can undergo various chemical reactions, including esterification and amidation, making it a versatile building block for constructing complex organic molecules .

Analytical Chemistry: Chromatography Standards

2-Chloro-5-[(methylsulfonyl)amino]benzoic acid: is used in analytical chemistry as a standard in chromatography. Its unique chemical signature helps in the calibration of analytical instruments and ensures the accuracy of chromatographic analyses .

Biochemistry: Proteomics Research

This chemical is significant in biochemistry, particularly in proteomics research. It can be used to modify peptides and proteins, which is essential for understanding protein function and interaction in biological systems .

Industrial Applications: Insecticidal Activity

The compound’s derivatives are explored for their insecticidal activity. By incorporating it into the molecular structure of insecticides, researchers aim to enhance the efficacy and selectivity of these agents .

Peptide Synthesis: Solution Phase Synthesis

It is also applied in peptide synthesis, specifically in the solution phase synthesis of peptides. This process is fundamental in the production of peptides for research and therapeutic use .

Environmental Science: Pollutant Degradation

Lastly, in environmental science, researchers are investigating the use of 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid in the degradation of pollutants. Its chemical properties may help break down harmful substances in the environment, aiding in pollution control efforts .

Mechanism of Action

properties

IUPAC Name

2-chloro-5-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-15(13,14)10-5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZKZRZCKQMYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

450368-37-3
Record name 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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